
8-Bromo-5-chloro-6-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-6-methylquinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5-chloro-6-methylquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
8-Bromo-5-chloro-6-methylquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-chloro-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 8-Bromo-5-methylquinoline
- 8-Bromo-6-methylquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 8-Bromo-5-chloro-6-methylquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H8BrClN2 |
|---|---|
Poids moléculaire |
271.54 g/mol |
Nom IUPAC |
8-bromo-5-chloro-6-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-2-8(11)10-7(9(5)12)3-6(13)4-14-10/h2-4H,13H2,1H3 |
Clé InChI |
QYNJUJRHXALQGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1Cl)C=C(C=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


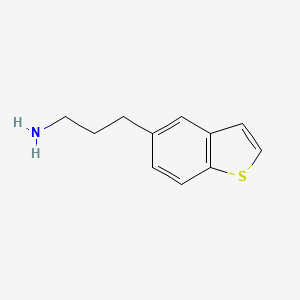

![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
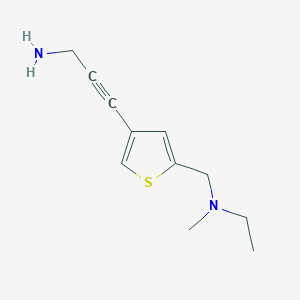
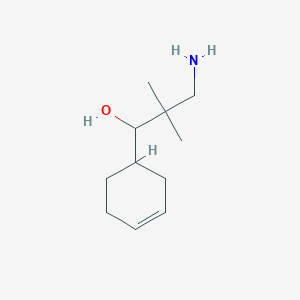
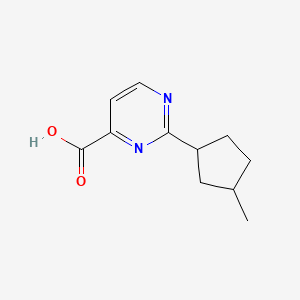
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
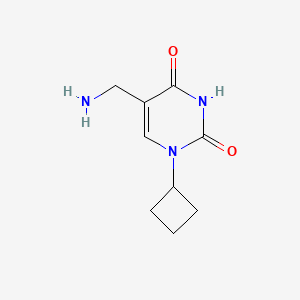
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
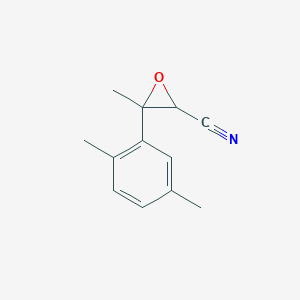
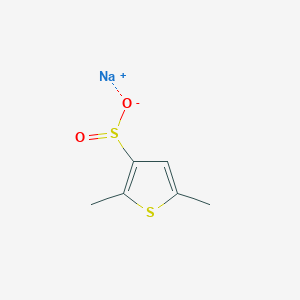
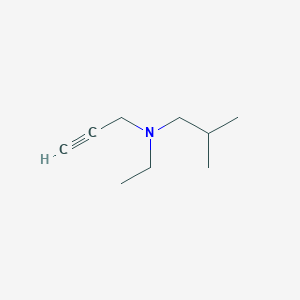
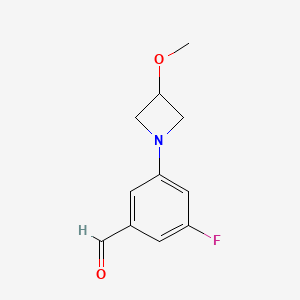
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
